2-Bromo-4-sec-butyl-1-methoxy-benzene
Description
2-Bromo-4-sec-butyl-1-methoxybenzene is a substituted aromatic compound featuring a bromine atom at the ortho position, a methoxy group at the para position, and a sec-butyl substituent at the meta position. This structure combines electron-withdrawing (bromine) and electron-donating (methoxy) groups, creating unique electronic and steric properties. It serves as a key intermediate in organic synthesis, particularly in coupling reactions (e.g., Suzuki-Miyaura) and photocycloadditions, due to its reactivity and stability under catalytic conditions .
The sec-butyl group introduces significant steric hindrance, influencing reaction pathways and regioselectivity. For instance, in photocycloadditions, bulky substituents like sec-butyl can direct reaction outcomes by stabilizing transition states . Its synthesis often involves halogenation and protection/deprotection strategies, as seen in analogous compounds (e.g., benzyloxy-protected derivatives) .
Properties
Molecular Formula |
C11H15BrO |
|---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
2-bromo-4-butan-2-yl-1-methoxybenzene |
InChI |
InChI=1S/C11H15BrO/c1-4-8(2)9-5-6-11(13-3)10(12)7-9/h5-8H,4H2,1-3H3 |
InChI Key |
NULFUFRMDMTFBP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)OC)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Steric Effects : The sec-butyl group in the target compound imposes greater steric hindrance than ethyl or methoxyethyl substituents, slowing reactions requiring planar transition states (e.g., some cross-couplings) .
- Electronic Effects : Methoxy groups activate the ring toward electrophilic substitution, while bromine deactivates it, creating regioselective hotspots .
- Solubility : Benzyloxy and methoxyethyl derivatives exhibit improved solubility in organic solvents compared to alkyl-substituted analogs .
2-Bromo-4-sec-butyl-1-methoxybenzene
Synthesis likely follows a halogenation-protection sequence. For example:
Methoxy Introduction: Methylation of a phenolic precursor (e.g., 4-sec-butylcatechol) using methyl iodide or dimethyl sulfate.
Bromination : Directed ortho-bromination using Br₂/FeBr₃ or N-bromosuccinimide (NBS) in acetonitrile .
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